Bis(diethylamino)dimethylsilane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379582. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

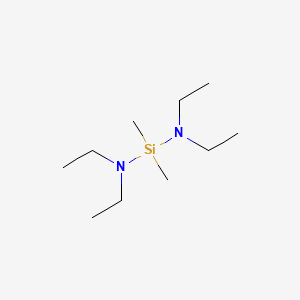

Structure

3D Structure

Propiedades

IUPAC Name |

N-[diethylamino(dimethyl)silyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFOKLGEKUNZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063549 | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4669-59-4 | |

| Record name | N,N,N′,N′-Tetraethyl-1,1-dimethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4669-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4669-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diethylamino)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(diethylamino)dimethylsilane chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Bis(diethylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS RN: 4669-59-4), a prominent member of the aminosilane family, is a versatile organosilicon compound with significant utility across materials science, organic synthesis, and semiconductor manufacturing. This guide provides a comprehensive examination of its core chemical properties, synthesis, and reactivity. We delve into the mechanistic principles behind its key reactions, such as hydrolysis and silylation, and present field-proven, step-by-step protocols for its application in atomic layer deposition (ALD) and surface modification. This document is structured to provide researchers and professionals with the technical accuracy and practical insights required to effectively utilize this compound in advanced applications.

Molecular Structure and Physicochemical Properties

This compound, systematically named N-[diethylamino(dimethyl)silyl]-N-ethylethanamine[1], possesses a central silicon atom bonded to two methyl groups and two diethylamino groups. The Si-N bonds are the primary locus of reactivity, being susceptible to cleavage by protic reagents. This reactivity, combined with its thermal stability and volatility, makes it a valuable precursor and reagent.

The key physicochemical properties are summarized in the table below, providing a baseline for its handling and application.

| Property | Value | Reference(s) |

| CAS Number | 4669-59-4 | [1][2] |

| Molecular Formula | C₁₀H₂₆N₂Si | [1][2] |

| Molecular Weight | 202.42 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 0.826 - 0.83 g/mL | [2] |

| Boiling Point | 193 °C | [2] |

| Flash Point | 35 °C | [1] |

| Refractive Index (n20/D) | 1.44 | [2] |

| Canonical SMILES | CCN(CC)(C)N(CC)CC | [1] |

| InChI Key | XIFOKLGEKUNZTI-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The most common and industrially scalable route involves the reaction of dichlorodimethylsilane with diethylamine.[4] The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic silicon atom and displacing the two chlorine atoms. The reaction produces diethylammonium chloride as a solid byproduct, which can be easily removed by filtration.

The overall reaction is as follows:

(CH₃)₂SiCl₂ + 4 HN(CH₂CH₃)₂ → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 [H₂N(CH₂CH₃)₂]⁺Cl⁻

An excess of diethylamine is used both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.

Plausible Experimental Protocol for Synthesis

This protocol is based on established synthetic procedures for analogous aminosilanes.[5][6][7]

-

Reaction Setup : Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried to prevent hydrolysis of the chlorosilane starting material.

-

Reagent Preparation : Charge the flask with a solution of diethylamine (4.2 equivalents) in an anhydrous, non-protic solvent such as hexane or toluene.

-

Reaction Execution : Cool the stirred diethylamine solution to 0 °C using an ice bath. Slowly add a solution of dichlorodimethylsilane (1.0 equivalent) in the same anhydrous solvent via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction proceeds to completion.

-

Work-up and Purification :

-

The solid diethylammonium chloride precipitate is removed by filtration under an inert atmosphere.

-

Wash the solid byproduct with a small amount of the anhydrous solvent to recover any entrained product.

-

Combine the filtrate and the washings. The solvent is removed from the filtrate by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

-

Chemical Reactivity: The Si-N Bond

The synthetic utility of this compound is dominated by the reactivity of its silicon-nitrogen bonds. These bonds are polar and susceptible to cleavage by a variety of protic reagents, making the compound an excellent silylating agent and a precursor for silicon-containing materials.

Hydrolysis

This compound is sensitive to moisture and reacts rapidly with water. This hydrolysis reaction cleaves the Si-N bonds to form silanols and liberates diethylamine. The initially formed dimethylsilanediol is unstable and readily undergoes self-condensation to form polysiloxane chains or cyclic species.

Overall Hydrolysis Reaction: (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 H₂O → [(CH₃)₂Si(OH)₂] + 2 HN(CH₂CH₃)₂ n [(CH₃)₂Si(OH)₂] → [-Si(CH₃)₂-O-]n + n H₂O

The amine functionality can catalyze the hydrolysis of the Si-O-Si bonds in the resulting siloxane network.[8] The kinetics of aminosilane hydrolysis are complex and can be influenced by pH, steric effects, and the presence of catalysts.[9][10] Due to this reactivity, the compound must be handled under anhydrous conditions and stored under an inert gas atmosphere.

Silylation of Alcohols and Other Protic Substrates

The reaction with alcohols (alcoholysis) is analogous to hydrolysis and makes this compound an effective silylating agent for protecting hydroxyl groups.[11][12] The reaction proceeds by cleaving the Si-N bond and forming a new Si-O bond, with the liberation of diethylamine. This is a common strategy in organic synthesis for the protection of alcohols, diols, and other protic functional groups.[12]

Silylation Reaction: (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 R-OH → (CH₃)₂Si(OR)₂ + 2 HN(CH₂CH₃)₂

The liberated diethylamine is basic and can be sufficient to drive the reaction forward, though external catalysts are sometimes employed. The dimethylsilylene group (-Si(Me)₂-) can be used to protect 1,2- and 1,3-diols, forming a stable cyclic silyl ether.

Core Applications and Methodologies

Precursor for Atomic Layer Deposition (ALD)

In the semiconductor industry, aminosilanes are critical precursors for the atomic layer deposition (ALD) of high-quality silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ).[2] this compound offers a chlorine-free alternative to traditional precursors like dichlorosilane, which is advantageous for reducing corrosion and impurity incorporation. Its volatility and self-limiting surface reactivity are key to the layer-by-layer growth mechanism of ALD.

This protocol describes a typical PEALD cycle for depositing a silicon dioxide film. The causality for using plasma is its ability to provide reactive oxygen species at low temperatures, enabling high-quality film formation without damaging thermally sensitive device structures.

-

Reactor Conditions :

-

Substrate Temperature: 100-300 °C

-

Base Pressure: 100-500 mTorr

-

-

Deposition Cycle (repeated to achieve desired thickness) :

-

Step 1: Precursor Pulse : A pulse of this compound vapor is introduced into the reactor. It chemisorbs onto the substrate surface, reacting with surface hydroxyl (-OH) groups in a self-limiting fashion.

-

Step 2: Inert Gas Purge : The reactor is purged with an inert gas (e.g., Ar, N₂) to remove any unreacted precursor molecules and gaseous byproducts from the chamber. This step is critical to prevent chemical vapor deposition (CVD) reactions in the subsequent step.

-

Step 3: Co-reactant (Plasma) Exposure : An oxygen (O₂) plasma is generated in the chamber. The reactive oxygen species (e.g., O radicals) react with the surface-adsorbed precursor layer, removing the diethylamino ligands and forming a silicon-oxygen network.

-

Step 4: Inert Gas Purge : A final purge removes reaction byproducts (e.g., H₂O, CO₂, NOx) before the next cycle begins.

-

Surface Modification Agent

This compound is used to modify the surfaces of materials that possess hydroxyl groups, such as glass, silica, and metal oxides.[2][13] This modification can impart hydrophobicity (water repellency), alter adhesive properties, or serve as a coupling layer to improve the adhesion between inorganic substrates and organic polymers.[2]

This protocol details a common procedure for rendering a glass or silica surface hydrophobic. The causality behind the initial cleaning/hydroxylation step is to ensure a high density of surface Si-OH groups, which are the reactive sites for the silane to anchor covalently.

-

Substrate Cleaning and Hydroxylation :

-

Clean the glass substrate by sonicating in acetone, followed by isopropanol, and finally rinse thoroughly with deionized water.

-

Immerse the cleaned substrate in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to remove organic residues and generate a high density of surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care and appropriate PPE).

-

Rinse the substrate extensively with deionized water and dry thoroughly under a stream of nitrogen or in an oven at 110 °C.

-

-

Silanization (Solution Phase) :

-

Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene in a sealed container under an inert atmosphere.

-

Immerse the dry, hydroxylated substrate in the silane solution.

-

Allow the reaction to proceed for 1-4 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60-80 °C).

-

-

Post-Reaction Treatment :

-

Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane.

-

Perform a final rinse with a more polar solvent like isopropanol or ethanol.

-

Cure the substrate by baking in an oven at 110-120 °C for 30-60 minutes. This step helps to drive off any remaining solvent and byproducts and encourages cross-linking of adjacent silane molecules on the surface.

-

Safety and Handling

This compound is a flammable liquid and vapor.[1] It causes skin irritation and serious eye irritation.[1] As noted, it reacts with moisture. Therefore, it should be handled in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Store the compound in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly functional and reactive organosilicon compound whose utility is rooted in the predictable reactivity of its Si-N bonds. Its role as a chlorine-free precursor in ALD processes is critical for the fabrication of next-generation electronics, while its efficacy as a silylating and surface-modifying agent provides broad applicability in chemical synthesis and materials science. A thorough understanding of its handling requirements, reaction mechanisms, and application protocols, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. National Center for Biotechnology Information.

- Al-Mansour, F., et al. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel). [Link]

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2010).

- Paquet, C., et al. (2012). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane.

- Au, M., et al. (2011). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes.

- Belgacem, M. N., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

- SpectraBase. (n.d.). bis{3,3'-[2"-(N,N-Diethylamino)indenyl]-dimethylsilane - Optional[13C NMR]. Wiley. [Link]

- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.

- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.

- Haz-Map. (n.d.). Bis(dimethylamino)dimethylsilane. [Link]

- NIST. (n.d.). bis(dimethylamino)silane. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN115073507A - Method for preparing bis (diethylamino)

- Wikipedia. (n.d.). Dimethyldichlorosilane. [Link]

- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]

- ResearchGate. (n.d.). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. [Link]

- Beilstein Journal of Organic Chemistry. (n.d.). Organometallic chemistry. [Link]

- ResearchGate. (2002). From bis(silylamino)tin dichlorides via di(1-alkynyl)-bis(silylamino)tin to new heterocycles by 1,1-organoboration. Journal of Organometallic Chemistry. [Link]

- SciSpace. (1987). Top 844 Journal of Organometallic Chemistry papers published in 1987. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 4669-59-4 [sigmaaldrich.com]

- 4. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 7. CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent - Google Patents [patents.google.com]

- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]

- 12. Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 [sigmaaldrich.com]

- 13. jk-sci.com [jk-sci.com]

Bis(diethylamino)dimethylsilane CAS number 4669-59-4

An In-depth Technical Guide to Bis(diethylamino)dimethylsilane (CAS 4669-59-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organosilicon compound. It is intended for researchers, chemists, and material scientists who require a deep understanding of its synthesis, properties, and applications, particularly in the realms of organic synthesis and advanced materials.

Core Identity and Physicochemical Profile

This compound, also known by its synonym N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine, is an organosilicon compound featuring a central silicon atom bonded to two methyl groups and two diethylamino groups.[1] This structure imparts unique reactivity, making it a valuable reagent in various chemical transformations. Its physical and chemical properties are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4669-59-4 | [1][2] |

| Molecular Formula | C₁₀H₂₆N₂Si | [1][2] |

| Molecular Weight | 202.42 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][2][3] |

| Density | ~0.83 g/mL | [1][3] |

| Boiling Point | 193 °C | [1][3] |

| Refractive Index (n20/D) | ~1.44 | [1] |

| Purity | >98.0% (GC) available commercially | [1][2] |

Synthesis and Reaction Mechanism

The most common and industrially viable synthesis of this compound involves the nucleophilic substitution of chlorine atoms from a dichlorosilane precursor using a secondary amine.

Core Reaction Scheme

The synthesis proceeds by reacting dichlorodimethylsilane with at least two equivalents of diethylamine. The reaction produces the desired aminosilane and diethylammonium chloride as a solid byproduct, which can be easily removed by filtration.

Caption: General synthesis of this compound.

Mechanism and Experimental Rationale

The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic silicon atom of dichlorodimethylsilane. This displaces one chloride ion. A second molecule of diethylamine then either attacks the silicon center again to displace the second chloride or acts as a base to neutralize the protonated amine formed in the first step. The overall stoichiometry requires two equivalents of amine per equivalent of dichlorodimethylsilane.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Dichlorodimethylsilane and the resulting aminosilane product are highly sensitive to moisture.[4] Hydrolysis is a rapid and undesirable side reaction that leads to the formation of siloxanes and reduces yield.

-

Anhydrous Solvent: Anhydrous, non-polar solvents are used to dissolve the reactants and facilitate the reaction while preventing hydrolysis.

-

Temperature Control: The initial addition of the amine is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.

Experimental Protocol: Synthesis

-

Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser under a positive pressure of nitrogen.

-

Reagent Preparation: Charge the flask with a solution of dichlorodimethylsilane in an anhydrous solvent (e.g., hexane).

-

Reaction: Cool the flask to 0 °C using an ice bath. Slowly add a solution containing two equivalents of diethylamine via the dropping funnel to the stirred dichlorodimethylsilane solution. Maintain the temperature below 10 °C during the addition.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction proceeds to completion.

-

Work-up: The solid diethylammonium chloride precipitate is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of the anhydrous solvent to recover any trapped product.

-

Purification: The solvent is removed from the combined filtrate by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Applications

The utility of this compound stems from the reactivity of its silicon-nitrogen (Si-N) bonds. This makes it a versatile tool in several areas of chemical science.

Silylating Agent and Protecting Group

The compound is an effective silylating agent, used to introduce a dimethylsilyl group onto substrates with reactive hydrogens, such as alcohols, amines, and carboxylic acids.[4][5] This is a common strategy in multi-step organic synthesis to protect functional groups from unwanted reactions.

Mechanism Insight: The Lewis basic nitrogen atoms can act as internal catalysts or be activated by an external catalyst, facilitating the transfer of the silyl group to the substrate.[6] The diethylamine byproduct is volatile and easily removed.

Experimental Protocol: Silylation of a Primary Alcohol

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve the primary alcohol (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add this compound (0.6 equivalents, as it has two reactive sites) to the solution.

-

Catalysis (Optional): For less reactive alcohols, a catalytic amount of a Lewis acid or an activating agent can be added.

-

Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the solvent and volatile byproducts (diethylamine) can be removed under reduced pressure. Further purification can be achieved by flash chromatography if necessary.

Sources

Bis(diethylamino)dimethylsilane molecular structure

An In-depth Technical Guide to the Molecular Structure of Bis(diethylamino)dimethylsilane

Introduction

This compound is an organosilicon compound with the chemical formula C₁₀H₂₆N₂Si.[1][2][3] Also known by its systematic IUPAC name, N-[diethylamino(dimethyl)silyl]-N-ethylethanamine, and as N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine, this compound is a versatile precursor and reagent in advanced chemical applications.[3][4] Its unique molecular architecture, featuring a central silicon atom bonded to both alkyl and amino groups, imparts a combination of reactivity and volatility that is highly valued in the fields of material science and organic synthesis. This guide provides a detailed examination of its molecular structure, properties, and the causal relationship between its structure and its function, particularly as a precursor for thin-film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Molecular Structure and Bonding

The core of the this compound molecule consists of a central silicon atom. This silicon atom is covalently bonded to two methyl (-CH₃) groups and two diethylamino (-N(CH₂CH₃)₂) groups. The arrangement of these four groups around the silicon center results in a tetrahedral geometry, which is characteristic of tetracoordinate silicon compounds.

The key to its utility lies in the nature of its chemical bonds:

-

Si-C Bonds: The bonds between silicon and the methyl carbons are strong and relatively stable.

-

Si-N Bonds: The bonds between the silicon atom and the nitrogen atoms of the diethylamino groups are more reactive. This reactivity is crucial for deposition processes, as these bonds can be selectively cleaved under specific thermal or plasma conditions, allowing the silicon atom to deposit onto a substrate while the diethylamino ligands are released as volatile byproducts.

This strategic combination of stable and reactive bonds allows the molecule to be thermally stable enough for vapor-phase transport but reactive enough to participate in surface chemical reactions essential for film growth.

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Data

The physical properties of this compound are consistent with its use as a liquid precursor for vapor deposition techniques.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₆N₂Si |

| Molecular Weight | 202.42 g/mol [3][4] |

| Appearance | Colorless to light yellow clear liquid[3][4] |

| Boiling Point | 193 °C[3] |

| Density | 0.826 g/mL[3] |

| Flash Point | 35 °C[3] |

Spectroscopic analysis is essential for confirming the structure and purity of the molecule. While specific spectra are proprietary, the expected characteristics from standard analytical techniques are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would exhibit a quartet and a triplet characteristic of the ethyl groups (-CH₂CH₃) and two singlets corresponding to the chemically distinct methyl protons on the silicon and the nitrogen atoms.

-

¹³C NMR : Would show distinct peaks for the four unique carbon environments: the methyl carbons attached to silicon, and the two different carbons within the ethyl groups.[5]

-

²⁹Si NMR : A single peak would be observed in a region characteristic of silicon atoms bonded to two carbon and two nitrogen atoms, providing direct evidence of the silicon's chemical environment.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands corresponding to C-H stretching and bending vibrations, Si-C stretching, and the crucial Si-N stretching vibrations.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a predictable fragmentation pattern resulting from the cleavage of Si-N and Si-C bonds.

Core Application: Precursor for Thin Film Deposition

This compound is a prominent single-source precursor for depositing silicon-containing thin films, such as silicon nitride (SiNₓ) and silicon carbonitride (SiCN), via CVD and ALD.[7]

Causality: Why is it an Effective Precursor?

-

Volatility and Thermal Stability : The compound is a liquid with a suitable vapor pressure, allowing it to be transported into a deposition chamber in the gas phase without premature decomposition.

-

Self-Limiting Reactivity (for ALD) : The diethylamino ligands enable surface-limited reactions. Once the precursor reacts with the available sites on a substrate surface, the reaction stops. This self-limiting behavior is the cornerstone of ALD, enabling the deposition of films with atomic-level precision.

-

Clean Byproducts : Upon reaction, the ligands are released as volatile diethylamine or related species, which can be easily purged from the reaction chamber, minimizing film contamination.

Experimental Protocol: Generic Atomic Layer Deposition (ALD) Cycle

This protocol describes a self-validating system for depositing a silicon-containing film using a precursor like this compound and a plasma co-reactant.

Objective : To deposit a conformal, ultra-thin silicon nitride-like film.

Methodology :

-

Step 1: Precursor Pulse

-

Introduce a controlled pulse of vaporized this compound into the deposition chamber.

-

Mechanism : The precursor molecules adsorb and react with the functional groups on the substrate surface, forming a monolayer. The Si-N bonds in the precursor are key to this surface reaction.

-

-

Step 2: Inert Gas Purge

-

Purge the chamber with an inert gas (e.g., Argon or Nitrogen).

-

Mechanism : This step removes any unreacted precursor molecules and weakly adsorbed species from the chamber, preventing unwanted gas-phase reactions (CVD-type growth).

-

-

Step 3: Co-reactant (Plasma) Pulse

-

Introduce a pulse of a nitrogen-containing plasma (e.g., N₂ or NH₃ plasma).

-

Mechanism : The energetic plasma species react with the surface-bound precursor layer, converting it into a solid silicon nitride-like film and removing the remaining organic fragments from the ligands.

-

-

Step 4: Inert Gas Purge

-

Purge the chamber again with an inert gas.

-

Mechanism : This final purge removes reaction byproducts and any remaining plasma species, preparing the surface for the next cycle.

-

Validation : The process is repeated for a set number of cycles. The film thickness should show a linear dependence on the number of cycles, confirming the self-limiting, layer-by-layer growth characteristic of a successful ALD process.

Caption: A typical workflow for an Atomic Layer Deposition cycle.

Synthesis Pathway

This compound is typically synthesized via a nucleophilic substitution reaction. Dimethyldichlorosilane is treated with four equivalents of diethylamine. Two equivalents act as nucleophiles, displacing the chloride ions, while the other two act as a base to neutralize the hydrochloric acid (HCl) byproduct, forming diethylammonium chloride.

Caption: Synthesis reaction for this compound.

Safety and Handling

From a safety perspective, this compound is classified as a flammable and corrosive liquid.[8] It reacts with water and moisture, potentially producing flammable vapors and dimethylamine.[9]

-

Handling : Must be handled in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[3][10] Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8] It should be kept away from incompatible materials such as water, strong oxidizing agents, and acids.[10]

Conclusion

The molecular structure of this compound is intrinsically linked to its function as a high-performance chemical precursor. The tetrahedral silicon core, combined with stable Si-C bonds and reactive Si-N bonds, provides the ideal balance of volatility and reactivity required for advanced deposition processes like ALD and CVD. This understanding of its core structure allows researchers and engineers to harness its properties for the fabrication of next-generation electronic devices, protective coatings, and other advanced materials where precision and purity are paramount.

References

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: bis(Dimethylamino)methylsilane.

- PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. National Center for Biotechnology Information.

- Haz-Map. (n.d.). Bis(dimethylamino)dimethylsilane. National Library of Medicine.

- PubChemLite. (2025). This compound (C10H26N2Si). Université du Luxembourg.

- ResearchGate. (n.d.). Normalized FT-IR absorption spectra of BDMADMS (gas phase).

- SpectraBase. (n.d.). 13C NMR of bis{3,3'-[2"-(N,N-Diethylamino)indenyl]-dimethylsilane.

- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE.

- MDPI. (2018). Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS.

Sources

- 1. This compound | 4669-59-4 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C10H26N2Si) [pubchemlite.lcsb.uni.lu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemos.de [chemos.de]

- 9. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]

- 10. fishersci.com [fishersci.com]

The Synthesis of Bis(diethylamino)dimethylsilane: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of Synthetic Methodologies, Mechanistic Principles, and Practical Considerations for a Key Organosilicon Compound

Introduction

Bis(diethylamino)dimethylsilane, a prominent organosilicon compound, has garnered significant attention across various scientific and industrial domains. Its utility is particularly pronounced in the realm of materials science, where it serves as a crucial precursor for the deposition of silicon-based thin films in semiconductor manufacturing.[1] Furthermore, its reactive nature makes it a valuable reagent in organic synthesis. This guide offers a detailed examination of the synthetic pathways to this compound, tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of its preparation.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its synthesis, handling, and application.

| Property | Value | Source |

| CAS Number | 4669-59-4 | [1][2] |

| Molecular Formula | C10H26N2Si | [1] |

| Molecular Weight | 202.42 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Boiling Point | 193 °C | [1][2] |

| Density | 0.83 g/mL | [1] |

| Purity | ≥ 98% (GC) | [1] |

Core Synthesis Routes: A Comparative Analysis

The preparation of this compound can be achieved through several synthetic strategies. The selection of a particular route is often dictated by factors such as desired purity, scale, available starting materials, and safety considerations. This section will delve into the most prevalent methods, offering a comparative analysis to inform experimental design.

Direct Amination of Dimethyldichlorosilane

The most conventional and widely employed method for synthesizing this compound is the direct reaction of dimethyldichlorosilane with diethylamine.[3] This reaction proceeds via a nucleophilic substitution mechanism, wherein the nitrogen atom of diethylamine attacks the electrophilic silicon atom of dimethyldichlorosilane, leading to the displacement of the chlorine atoms.

Reaction Mechanism:

The overall reaction is as follows:

(CH₃)₂SiCl₂ + 4(CH₃CH₂)₂NH → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2(CH₃CH₂)₂NH₂⁺Cl⁻

An excess of diethylamine is typically used to serve a dual purpose: acting as the nucleophile and as a scavenger for the hydrochloric acid (HCl) byproduct, which precipitates as diethylamine hydrochloride.

Method 1A: Synthesis in the Presence of a Solvent

This approach involves the use of an inert solvent, such as hexane, to facilitate the reaction.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser, all under an inert nitrogen atmosphere.

-

Reagent Charging: The flask is charged with anhydrous hexane and dimethyldichlorosilane.

-

Reactant Addition: The reaction vessel is cooled to 0°C using an ice bath. Diethylamine is then added dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

Reaction Progression: Upon completion of the addition, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.

-

Work-up and Purification: The solid diethylamine hydrochloride is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.

Method 1B: Solvent-Free Synthesis

For certain applications, a solvent-free approach is preferred to minimize potential contamination and simplify the work-up process. In this variation, an excess of diethylamine acts as both a reactant and the reaction medium.

Key Considerations for Solvent-Free Synthesis:

-

Temperature Control: The reaction is exothermic, and careful temperature management is crucial to prevent side reactions.

-

Byproduct Removal: The solid diethylamine hydrochloride is filtered off, and the excess diethylamine is removed by distillation.

-

Purity: This method can yield a product with very high purity, often exceeding 99.5%.[4]

The Organolithium Route: An Alternative Pathway

An alternative synthetic strategy involves the use of an organolithium reagent, such as n-butyllithium, to first deprotonate diethylamine, forming lithium diethylamide. This highly reactive intermediate then undergoes a salt metathesis reaction with dimethyldichlorosilane.

Reaction Mechanism:

-

(CH₃CH₂)₂NH + n-BuLi → (CH₃CH₂)₂NLi + BuH

-

2(CH₃CH₂)₂NLi + (CH₃)₂SiCl₂ → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2LiCl

This method is reported to offer excellent reaction selectivity and high product yields.[5]

Experimental Protocol:

-

Formation of Lithium Diethylamide: In a reaction vessel under an inert atmosphere, diethylamine is dissolved in a suitable solvent (e.g., hexane) and cooled to a low temperature (e.g., -78°C). An equimolar amount of n-butyllithium is then added dropwise.

-

Reaction with Dimethyldichlorosilane: After the formation of lithium diethylamide is complete, a solution of dimethyldichlorosilane in the same solvent is added slowly to the reaction mixture.

-

Reaction Progression and Work-up: The reaction is allowed to proceed for several hours, after which the precipitated lithium chloride is removed by filtration.

-

Purification: The solvent is removed from the filtrate by distillation, followed by fractional distillation of the residue to obtain the pure product.

Comparative Overview of Synthesis Routes

| Parameter | Direct Amination (Solvent) | Direct Amination (Solvent-Free) | Organolithium Route |

| Starting Materials | Dimethyldichlorosilane, Diethylamine, Inert Solvent | Dimethyldichlorosilane, Excess Diethylamine | Dimethyldichlorosilane, Diethylamine, Organolithium Reagent |

| Byproducts | Diethylamine hydrochloride | Diethylamine hydrochloride | Lithium chloride, Alkane |

| Advantages | Well-established, relatively simple setup | High purity, no solvent contamination | High yield and selectivity |

| Disadvantages | Requires solvent removal, potential for solvent-related impurities | Requires careful temperature control due to exothermicity | Requires handling of pyrophoric organolithium reagents, more expensive |

| Typical Yield | 70-90% | >85% | Up to 96.3%[5] |

| Typical Purity | >96% after distillation | >99.5%[4] | >95%[5] |

Visualizing the Synthesis

Reaction Mechanism: Direct Amination

Caption: Nucleophilic substitution mechanism for direct amination.

Experimental Workflow: General Synthesis

Caption: Generalized experimental workflow for synthesis.

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous materials that necessitate strict safety protocols.

-

Dimethyldichlorosilane: This reactant is a flammable and corrosive liquid that reacts violently with water.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. It should be handled in a well-ventilated area, and inhalation of its vapors should be avoided.

-

Organolithium Reagents (if applicable): Reagents like n-butyllithium are pyrophoric and will ignite spontaneously on contact with air. They must be handled under a strictly inert atmosphere.

-

Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the chlorosilane starting material and the aminosilane product.[7]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat, is mandatory at all stages of the synthesis.

Purification and Characterization

Achieving high purity is often critical, especially for applications in the semiconductor industry.

-

Purification: The primary purification method involves the physical separation of the solid hydrochloride byproduct by filtration, followed by fractional distillation of the liquid product under reduced pressure to remove any remaining starting materials, byproducts, and solvent.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Conclusion

The synthesis of this compound can be successfully achieved through several well-documented routes. The choice between direct amination (with or without a solvent) and the organolithium pathway depends on the specific requirements of the application, including desired purity, scale, and available resources. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are essential for the safe and efficient production of this important organosilicon compound. This guide provides the foundational knowledge for researchers and scientists to confidently approach the synthesis of this compound in a laboratory setting.

References

- Chem-Impex International. (n.d.). This compound.

- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE.

- Qingdao Kaimosi Biochemical Technology Co.,Ltd. (n.d.). Bis(Diethylamino) Dimethylsilane | Cas No.4669-59-4.

- Wonik Materials North America. (n.d.). Bis(diethylamino)silane (BDEAS).

- Chem-Impex. (n.d.). Bis(dimethylamino)dimethylsilane.

- Linde. (2023). Dichlorosilane Safety Data Sheet.

- Airgas. (2022). Dichlorosilane Safety Data Sheet.

- Google Patents. (n.d.). WO2011024257A1 - Purification of chlorosilane using amine compound.

- Gelest, Inc. (2015). DIETHYLDICHLOROSILANE Safety Data Sheet.

- ResearchGate. (n.d.). Synthesis of aminosilanes starting with chlorosilanes and amines.

- Google Patents. (n.d.). US9701695B1 - Synthesis methods for amino(halo)silanes.

- International Labour Organization & World Health Organization. (2021). ICSC 0442 - DICHLOROSILANE.

- ResearchGate. (n.d.). Normalized FT-IR absorption spectra of BDMADMS (gas phase) (a), and of....

- Google Patents. (n.d.). CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent.

- SpectraBase. (n.d.). bis{3,3'-[2"-(N,N-Diethylamino)indenyl]-dimethylsilane - Optional[13C NMR].

- ResearchGate. (2008). Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x].

- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.

- Ereztech. (n.d.). Bis(diethylamino)silane | BDEAS | C8H22N2Si.

- ResearchGate. (2025). Optimization of the Synthetic Process of Bis(Diethylamino)Silane Based on Response Surface Methodology.

- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.

- Wikipedia. (n.d.). Chlorosilane.

- GrandiT Co., Ltd. (n.d.). Bis(diethylamino)silane (BDEAS).

- ResearchGate. (2009). SiO 2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy.

- National Institutes of Health. (2021). Direct Access to α‐Aminosilanes Enabled by Visible‐Light‐Mediated Multicomponent Radical Cross‐Coupling.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent - Google Patents [patents.google.com]

- 5. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 6. Chlorosilane - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Bis(diethylamino)dimethylsilane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Bis(diethylamino)dimethylsilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis methodologies, reactivity, and diverse applications of this compound, with a particular focus on its role as a precursor in advanced deposition techniques.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₂₆N₂Si, is an aminosilane characterized by a central silicon atom bonded to two methyl groups and two diethylamino groups.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable reagent and precursor in various chemical processes. Its utility spans from traditional organic synthesis as a silylating agent to cutting-edge applications in semiconductor manufacturing.[2]

The presence of silicon-nitrogen bonds is a key feature, rendering the molecule susceptible to hydrolysis while also providing a pathway for the formation of silicon-based thin films.[3] The diethylamino ligands influence the compound's volatility and reactivity, making it a suitable precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[4][5]

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental procedure for the laboratory-scale synthesis of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All glassware must be thoroughly dried before use to prevent hydrolysis of the chlorosilane.

Materials:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂)

-

Diethylamine ((C₂H₅)₂NH), anhydrous

-

Anhydrous non-polar solvent (e.g., hexane or toluene)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert gas line (Schlenk line or glovebox)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: Charge the flask with a solution of dichlorodimethylsilane in an anhydrous non-polar solvent. In the dropping funnel, place a solution of four equivalents of anhydrous diethylamine in the same solvent.

-

Reaction: Cool the flask containing the dichlorodimethylsilane solution to 0 °C using an ice bath. While stirring vigorously, add the diethylamine solution dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. A white precipitate of diethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Work-up:

-

Filter the reaction mixture under an inert atmosphere to remove the diethylammonium chloride precipitate.

-

Wash the precipitate with a small amount of the anhydrous solvent to recover any entrained product.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Remove the solvent from the filtrate by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the polar Si-N bond. The nitrogen atoms act as Lewis bases, and the silicon atom is an electrophilic center.

Hydrolysis

This compound is sensitive to moisture and readily undergoes hydrolysis. The Si-N bond is cleaved by water to form silanols and diethylamine. The initially formed silanols can then condense to form siloxanes.

Reaction with Water: (CH₃)₂Si[N(C₂H₅)₂]₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 (C₂H₅)₂NH

This reactivity necessitates handling and storage under anhydrous and inert conditions.

Silylation Agent

This compound can be used as a silylating agent to protect protic functional groups such as alcohols, amines, and carboxylic acids. [3]The reaction involves the displacement of a diethylamino group by the nucleophilic oxygen or nitrogen of the substrate. The liberated diethylamine can act as a base to drive the reaction forward.

Reaction with an Alcohol (R-OH): (CH₃)₂Si[N(C₂H₅)₂]₂ + R-OH → (CH₃)₂Si(OR)[N(C₂H₅)₂] + (C₂H₅)₂NH

Applications in Materials Science and Semiconductor Manufacturing

The unique properties of this compound make it a valuable precursor for the deposition of silicon-containing thin films, particularly in the semiconductor industry.

Atomic Layer Deposition (ALD) Precursor

This compound is a promising precursor for the ALD of silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films. [4]Its volatility, thermal stability, and reactivity with common co-reactants like ozone (O₃) or ammonia (NH₃) plasma make it well-suited for this self-limiting deposition technique.

ALD of SiO₂ using this compound and Ozone:

The ALD process for SiO₂ typically involves two sequential, self-limiting half-reactions:

-

Precursor Pulse: this compound is introduced into the reaction chamber and chemisorbs onto the substrate surface, which is typically hydroxyl-terminated. This reaction involves the cleavage of one or both Si-N bonds and the release of diethylamine as a byproduct.

-

Co-reactant Pulse: Ozone is pulsed into the chamber, reacting with the surface-bound silicon species to form a layer of SiO₂ and regenerating the hydroxylated surface for the next cycle.

Sources

Abschnitt 1: Substanzidentifikation und Gefahrenübersicht

Ein technischer Leitfaden zur Sicherheit von Bis(diethylamino)dimethylsilan

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der sicheren Handhabung, Lagerung und Notfallmaßnahmen im Zusammenhang mit Bis(diethylamino)dimethylsilan (CAS: 4669-59-4). Als Senior Application Scientist ist es das Ziel, nicht nur Protokolle aufzulisten, sondern die zugrunde liegende chemische Kausalität zu erläutern, um eine Kultur der proaktiven Sicherheit und des fundierten Experimentierens zu fördern.

Bis(diethylamino)dimethylsilan, auch bekannt als N,N,N',N'-Tetraethyl-1,1-dimethylsilandiamin, ist eine Organosiliciumverbindung, die in verschiedenen Bereichen der Materialwissenschaft und der organischen Synthese von Nutzen ist.[1][2] Ihre Nützlichkeit ergibt sich aus der reaktiven Natur der Silicium-Stickstoff (Si-N)-Bindung, die es zu einem effektiven Silylierungsmittel, Oberflächenmodifikator und Vorläufer für Silicium-basierte Polymere macht.[2][3] Diese Reaktivität ist jedoch auch die Quelle der damit verbundenen Gefahren.

Obwohl für diese spezifische Verbindung weniger umfassende Gefahrendatenblätter verfügbar sind als für ihr eng verwandtes Analogon, Bis(dimethylamino)dimethylsilan, gebietet ein konservativer und wissenschaftlich fundierter Sicherheitsansatz, sie mit ähnlicher Vorsicht zu behandeln. Die Gefahren lassen sich in zwei Hauptkategorien einteilen: Entzündbarkeit und korrosive Reaktivität, insbesondere mit protischen Lösungsmitteln wie Wasser.

Physikochemische Eigenschaften

| Eigenschaft | Wert | Quelle |

| CAS-Nummer | 4669-59-4 | [1][2][4] |

| Summenformel | C10H26N2Si | [1][2][4] |

| Molekulargewicht | 202.42 g/mol | [1][2][4] |

| Aussehen | Farblose bis leicht gelbliche, klare Flüssigkeit | [1][2][4] |

| Siedepunkt | 193 °C | [2][4] |

| Dichte | ca. 0.83 g/mL | [2][4] |

| Flammpunkt | 35 °C | [4] |

GHS-Gefahrenklassifizierung (Antizipiert)

Basierend auf den Daten von Analoga wie Bis(dimethylamino)dimethylsilan[5][6] und den verfügbaren Informationen für die Zielverbindung[4] wird ein umsichtiger Ansatz zur Klassifizierung empfohlen:

-

Entzündbare Flüssigkeiten: Kategorie 2 oder 3 (H225/H226)

-

Hautverätzung/Reizung: Kategorie 1B (H314)

-

Schwere Augenschädigung/Augenreizung: Kategorie 1 (H318)

Diese Klassifizierungen unterstreichen die Notwendigkeit strenger Protokolle, um sowohl Brandgefahren als auch schwere Verätzungen bei Kontakt zu vermeiden.

Abschnitt 2: Die Chemie der Gefahr – Reaktivität und Zersetzung

Das Kernrisiko bei der Handhabung von Bis(diethylamino)dimethylsilan liegt in der Hydrolyseempfindlichkeit der Si-N-Bindung. Bei Kontakt mit Feuchtigkeit, sei es aus der Atmosphäre oder aus wässrigen Lösungen, hydrolysiert die Verbindung schnell.

Diese Reaktion ist aus zwei Gründen von entscheidender Bedeutung für die Sicherheit:

-

Exotherme Reaktion: Die Hydrolyse kann exotherm sein und bei unkontrolliertem Kontakt mit Wasser Wärme erzeugen, was bei einer entzündbaren Flüssigkeit eine zusätzliche Gefahr darstellt.

-

Gefährliche Nebenprodukte: Das Hauptnebenprodukt der Hydrolyse ist Diethylamin.[7] Diethylamin selbst ist eine entzündbare und giftige Flüssigkeit mit einem stechenden Geruch.[7] Seine Freisetzung führt zu einer sekundären chemischen Gefährdung, die bei der Risikobewertung berücksichtigt werden muss.

Abbildung 1: Hydrolysereaktion von Bis(diethylamino)dimethylsilan.

Abschnitt 3: Hierarchie der Kontrollen für die sichere Handhabung

Ein robustes Sicherheitsprogramm verlässt sich nicht allein auf persönliche Schutzausrüstung (PSA). Es implementiert eine Hierarchie von Kontrollen, um Risiken an der Quelle zu mindern.

Abbildung 2: Hierarchie der Risikokontrollen.

-

Technische Kontrollen: Dies ist die wichtigste Verteidigungslinie.

-

Abzug: Alle Manipulationen müssen in einem zertifizierten chemischen Abzug durchgeführt werden, um Dämpfe einzudämmen.

-

Inertgasatmosphäre: Aufgrund der Feuchtigkeitsempfindlichkeit sollten alle Transfers und Reaktionen unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt werden. Dies verhindert nicht nur die Zersetzung des Reagenzes, sondern minimiert auch die Bildung von entzündbarem und giftigem Diethylamin.[4][7]

-

-

Administrative Kontrollen:

-

Standardarbeitsanweisungen (SOPs): Für alle Verfahren, die diese Chemikalie beinhalten, müssen detaillierte SOPs entwickelt und strikt befolgt werden.

-

Schulung: Das Personal muss über die spezifischen Gefahren, einschließlich der Reaktivität mit Wasser und der Eigenschaften der Zersetzungsprodukte, geschult werden.[7][8]

-

-

Persönliche Schutzausrüstung (PSA): PSA ist die letzte Verteidigungslinie und muss immer getragen werden, wenn mit der Chemikalie gearbeitet wird.

| PSA-Typ | Spezifikation | Begründung |

| Augenschutz | Chemikalienschutzbrille und Gesichtsschutz | Schützt vor Spritzern, die schwere Augenschäden verursachen können.[5][9] |

| Handschutz | Chemikalienbeständige Handschuhe (z. B. Nitril oder Neopren) | Schützt vor Hautkontakt, der zu schweren Verätzungen führen kann.[5] Die Handschuhe sollten regelmäßig auf Anzeichen von Abbau überprüft werden. |

| Körperschutz | Flammhemmender Laborkittel | Bietet Schutz vor Spritzern und im Brandfall. |

| Zusätzlich | Notdusche und Augenspülstation | Der sofortige Zugang ist für die Dekontamination bei Exposition unerlässlich. |

Abschnitt 4: Standardarbeitsanweisung: Handhabung im Labormaßstab

Dieses Protokoll beschreibt den sicheren Transfer von Bis(diethylamino)dimethylsilan aus einem Sure/Seal™-Behälter in einen Reaktionskolben unter Verwendung von Spritzentechniken.

Vorbereitung:

-

Stellen Sie sicher, dass sich alle Glasgeräte (Reaktionskolben, Spritze, Nadeln) über Nacht im Ofen befunden haben und unter Vakuum oder in einem Exsikkator abgekühlt wurden.

-

Bauen Sie den Reaktionskolben in einem Abzug auf und spülen Sie ihn mit einem inerten Gas (Stickstoff/Argon).

-

Stellen Sie sicher, dass der Behälter mit dem Reagenz auf Raumtemperatur ist.

Transfervorgang:

Abbildung 3: Workflow für den Transfer von luftempfindlichen Reagenzien.

Begründung der kritischen Schritte:

-

(Schritt 3) Spülen der Spritze: Dieser Schritt stellt sicher, dass keine Luft oder Feuchtigkeit in die Reagenzflasche gelangt, was zu Zersetzung und Druckaufbau führen würde.

-

(Schritt 4) Langsames Aufziehen: Schnelles Aufziehen kann den Druck in der Spritze verringern und dazu führen, dass die niedrig siedende Flüssigkeit siedet, was zu einer ungenauen Messung und potenziellen Spritzern führt.

-

(Schritt 6) Sofortiges Quenchen: Restliches Reagenz in der Spritze und an der Nadel reagiert mit der Luftfeuchtigkeit. Das sofortige Spülen in einem geeigneten organischen Lösungsmittel (wie Isopropanol) neutralisiert das reaktive Material sicher.

Abschnitt 5: Notfallmaßnahmen – Ein selbstvalidierendes Vorgehen

Im Notfall ist schnelles und korrektes Handeln entscheidend.

Expositionsmanagement:

-

Hautkontakt: Betroffene Kleidung sofort ausziehen. Die Haut mindestens 15 Minuten lang mit viel Wasser abspülen. Sofort einen Arzt aufsuchen.[5][9] Die Begründung für das ausgiebige Spülen ist die vollständige Entfernung der korrosiven Chemikalie.

-

Augenkontakt: Mindestens 15 Minuten lang vorsichtig mit Wasser spülen, dabei die Augenlider offen halten. Eventuell vorhandene Kontaktlinsen entfernen. Sofort einen Augenarzt aufsuchen.[5][9] Schnelles Handeln ist entscheidend, um schwere und bleibende Schäden zu verhindern.

-

Einatmen: Die betroffene Person an die frische Luft bringen. Bei Atembeschwerden sofort ärztliche Hilfe rufen.[9]

-

Verschlucken: Mund ausspülen. KEIN Erbrechen herbeiführen, da die Gefahr einer Perforation der Speiseröhre besteht.[10] Sofort einen Arzt aufsuchen.

Umgang mit Verschüttungen:

-

Zündquellen beseitigen: Alle Flammen, Funken und heißen Oberflächen in der Umgebung sofort löschen/entfernen.[5][11]

-

Bereich evakuieren: Unnötiges Personal aus dem Bereich entfernen.

-

Eindämmung: Mit einem inerten, nicht brennbaren Absorptionsmittel (z. B. Vermiculit, trockener Sand) abdecken. KEIN brennbares Material wie Papiertücher verwenden.

-

Neutralisierung/Sammlung: Das kontaminierte Absorptionsmittel vorsichtig mit funkenfreien Werkzeugen in einen geeigneten, gekennzeichneten Abfallbehälter schaufeln.[11]

-

Dekontamination: Den Bereich lüften und mit einem geeigneten Lösungsmittel reinigen.

Brandbekämpfung:

-

Kleine Brände: Mit Trockenpulver, Kohlendioxid (CO₂) oder alkoholbeständigem Schaum löschen.[9][11]

-

Große Brände: Wassersprühstrahl kann verwendet werden, um Behälter zu kühlen, aber ein direkter Wasserstrahl auf das brennende Material sollte vermieden werden, da er die Bildung von entzündbarem Diethylamindampf verstärken kann.[11][12]

Abbildung 4: Entscheidungsflussdiagramm für Notfälle.

Zusammenfassung

Bis(diethylamino)dimethylsilan ist ein wertvolles Reagenz, dessen sichere Verwendung ein tiefes Verständnis seiner chemischen Reaktivität erfordert. Durch die Implementierung einer robusten Hierarchie von Kontrollen – von technischen Systemen wie Abzügen und Inertgasatmosphären bis hin zu detaillierten administrativen Protokollen und der konsequenten Verwendung geeigneter PSA – können die mit seiner Handhabung verbundenen Risiken effektiv gemanagt werden. Die Kausalität hinter jedem Sicherheitsschritt zu verstehen, insbesondere die schnelle Hydrolyse zu entzündbarem und giftigem Diethylamin, ist der Schlüssel zur Förderung einer sicheren und erfolgreichen Forschungsumgebung.

Referenzen

-

Safety Data Sheet: bis(Dimethylamino)methylsilane - Chemos GmbH&Co.KG. (URL: [Link])

-

Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem. (URL: [Link])

-

Bis(dimethylamino)dimethylsilane - Hazardous Agents - Haz-Map. (URL: [Link])

-

SAFETY DATA SHEET - Wonik Materials North America. (URL: [Link])

-

BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. (URL: [Link])

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])

-

BIS(DIMETHYLAMINO)DIMETHYLSILANE | - Gelest, Inc. (URL: [Link])

-

Sicherheitsdatenblatt: bis(Dimethylamino)methylsilane - Chemos GmbH&Co.KG. (URL: [Link])

-

BIS(DIETHYLAMINO)SILANE - Gelest, Inc. (URL: [Link])

Sources

- 1. Bis(diethylamino)dimethylsilane | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemos.de [chemos.de]

- 6. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. wimna.com [wimna.com]

- 8. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Bis(dimethylamino)dimethylsilane | 3768-58-9 | TCI Deutschland GmbH [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

- 12. gelest.com [gelest.com]

An In-depth Technical Guide to Bis(diethylamino)dimethylsilane: Synthesis, Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(diethylamino)dimethylsilane, a versatile organosilicon compound, has garnered significant attention across various scientific disciplines. Its unique chemical properties make it a valuable reagent and precursor in fields ranging from materials science to pharmaceutical development. This guide provides a comprehensive overview of its synonyms, chemical characteristics, synthesis, and key applications, with a focus on its utility for researchers and scientists.

This compound is known by several synonyms, which are often encountered in scientific literature and chemical supplier catalogs. Understanding these alternative names is crucial for a comprehensive literature search and procurement.

Nomenclature and Chemical Identity

Proper identification of chemical compounds is fundamental in scientific research. This compound is cataloged under various names and identifiers.

| Identifier | Value |

| IUPAC Name | N-[diethylamino(dimethyl)silyl]-N-ethylethanamine[1] |

| CAS Number | 4669-59-4[1] |

| Molecular Formula | C10H26N2Si[1] |

| Molecular Weight | 202.42 g/mol [1] |

| Synonyms | N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine[1][2][3], N,N,N,N-tetraethyl(dimethyl)silanediamine[4] |

The chemical structure of this compound features a central silicon atom bonded to two methyl groups and two diethylamino groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various processes.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 193 °C | [1][2] |

| Density | 0.826 - 0.83 g/mL | [1][2] |

| Flash Point | 35 °C | [1] |

| Refractive Index | n20/D 1.44 | [2] |

| Purity | >98% (GC) | [2][3] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a chlorosilane with diethylamine. A general laboratory-scale protocol is outlined below. This synthesis should be performed under an inert atmosphere due to the moisture sensitivity of the reagents and product.

Reaction Scheme

The overall reaction for the synthesis of this compound from dichlorodimethylsilane and diethylamine is as follows:

(CH₃)₂SiCl₂ + 4 HN(C₂H₅)₂ → (CH₃)₂Si(N(C₂H₅)₂)₂ + 2 [H₂N(C₂H₅)₂]Cl

The excess diethylamine acts as a hydrochloric acid scavenger.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is assembled. The flask is charged with anhydrous hexane and four equivalents of diethylamine.

-

Reaction: The mixture is cooled to 0°C in an ice bath. One equivalent of dichlorodimethylsilane is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

Work-up and Purification: The resulting white precipitate of diethylamine hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to remove the solvent and excess diethylamine. The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Research and Development

This compound is a valuable compound with a range of applications in both materials science and organic synthesis.

Precursor for Thin Film Deposition

A primary application of this compound and its analogs is as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. These techniques are crucial in the semiconductor industry for the fabrication of high-quality, conformal thin films. This compound can be used to deposit silicon-based materials such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ). The choice of an aminosilane precursor like this compound is advantageous due to its volatility and reactivity at relatively low temperatures.

Caption: Workflow for Atomic Layer Deposition (ALD) using this compound.

Reagent in Organic Synthesis and Drug Development

In the realm of organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and agrochemicals, aminosilanes play a crucial role as silylating agents.[2][5] They are used to introduce a silyl group to protect reactive functional groups such as alcohols, amines, and carboxylic acids.[6] This protection strategy is fundamental in multi-step syntheses, preventing unwanted side reactions and allowing for selective transformations on other parts of the molecule.

The diethylaminodimethylsilyl group can be introduced by reacting the substrate with this compound. The reactivity of the Si-N bond allows for the silylation of hydroxyl and carboxyl groups to form silyl ethers and silyl esters, respectively.[6] These silyl esters can serve as reactive intermediates for the formation of amides, a key linkage in many pharmaceutical compounds.

Furthermore, this compound can act as a catalyst in various organic reactions, leveraging the Lewis basicity of the nitrogen atoms to activate substrates.[7] This catalytic activity can lead to increased reaction rates and improved yields in the synthesis of fine chemicals. In the context of drug delivery, this compound can be used in the functionalization of nanoparticles, enhancing their stability and reactivity.[5]

Safety and Handling

This compound is a flammable liquid and is corrosive. It reacts with water and moisture, so it should be handled under an inert, dry atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable chemical for researchers and scientists in both academia and industry. Its utility as a precursor for advanced material deposition and as a reagent in complex organic synthesis underscores its importance. A thorough understanding of its properties, synthesis, and applications, coupled with stringent safety practices, will enable its effective use in driving innovation in drug development, materials science, and beyond.

References

- J&K Scientific LLC. Bis(dimethylamino)dimethylsilane | 3768-58-9. [Link]

- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. Bis(diethylamino)

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 [sigmaaldrich.com]

- 4. Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]

- 7. chemimpex.com [chemimpex.com]

Bis(diethylamino)dimethylsilane: A Comprehensive Technical Guide to its Reactivity Profile

This guide provides an in-depth exploration of the reactivity profile of bis(diethylamino)dimethylsilane (BDEAS), a versatile organosilicon compound. We will delve into its core chemical behaviors, offering both theoretical understanding and practical, field-tested protocols for its application in research and development, particularly within the realms of organic synthesis and materials science.

Introduction to this compound: Structure and Properties

This compound, with the chemical formula (CH3)2Si(N(C2H5)2)2, is a dialkylaminosilane characterized by two diethylamino groups attached to a central dimethylsilyl unit. This structure imparts a unique combination of reactivity and stability, making it a valuable reagent for a variety of chemical transformations.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 13837-93-5 |

| Molecular Weight | 202.42 g/mol |

| Boiling Point | 196-197 °C |

| Density | 0.823 g/mL at 25 °C |

The presence of the silicon-nitrogen (Si-N) bonds is central to the reactivity of BDEAS. These bonds are susceptible to cleavage by protic sources, a characteristic that is harnessed in its primary applications.

Core Reactivity: The Silylation Workhorse

The predominant reactivity of this compound lies in its function as a silylating agent. Silylation is the process of introducing a silyl group, in this case, a dimethylsilyl group (-Si(CH3)2-), onto a substrate molecule. This is most commonly achieved through the reaction of BDEAS with molecules containing acidic protons, such as alcohols, amines, and carboxylic acids.

The driving force for these reactions is the formation of the highly stable and volatile diethylamine (HN(C2H5)2) byproduct, which can be easily removed from the reaction mixture, shifting the equilibrium towards the silylated product.

Reaction with Alcohols: Formation of Silyl Ethers

The reaction of BDEAS with alcohols is a cornerstone of its utility, providing a straightforward route to the corresponding silyl ethers. This transformation is particularly useful for the protection of hydroxyl groups during multi-step syntheses.

Mechanism of Silylation of an Alcohol:

Caption: Generalized mechanism for the silylation of an alcohol using a dialkylaminosilane.

The reaction proceeds in a stepwise manner. The first equivalent of alcohol reacts with BDEAS to form a silyl ether and one equivalent of diethylamine. The second equivalent of alcohol can then react to form the bis(alkoxy)dimethylsilane. The stoichiometry can be controlled to favor the mono- or di-substituted product.

Reaction with Amines: Formation of Silazanes

Analogous to its reaction with alcohols, BDEAS readily reacts with primary and secondary amines to form silazanes. These compounds are valuable as intermediates in organic synthesis and as precursors to silicon nitride materials.

Reaction with Carbonyl Compounds

This compound can also react with enolizable carbonyl compounds to form silyl enol ethers, which are versatile intermediates in organic synthesis, notably in reactions such as the Mukaiyama aldol addition.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization may be required for specific substrates.

General Procedure for the Silylation of a Primary Alcohol